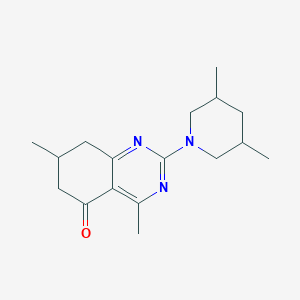![molecular formula C20H26N2O4S2 B4622104 1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)
1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine" involves various chemical processes, including the development of adenosine A2B receptor antagonists through the design and synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, highlighting the intricate process of obtaining specific receptor affinities and selectivities (Borrmann et al., 2009). Another example includes the preparation of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, showcasing the combination of different functional groups to achieve targeted molecular structures (Kumara et al., 2017).
Molecular Structure Analysis
Structural analysis of similar compounds is conducted using techniques such as X-ray crystallography, which provides insights into the crystal system, space group, and molecular conformation. For instance, the crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined, revealing its molecular and crystallographic parameters (Berredjem et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds with a piperazine structure often lead to the formation of novel derivatives with potential biological activity. Research includes the development of (piperazin-1-yl-phenyl)-arylsulfonamides, demonstrating the capacity for targeted chemical modifications to achieve desired interactions with biological receptors (Park et al., 2010).
Scientific Research Applications
Adenosine A2B Receptor Antagonists
A new series of compounds closely related to "1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine" were designed and synthesized to act as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity towards the A2B receptor, highlighting their potential in developing new pharmacological tools and therapeutic agents (Borrmann et al., 2009).
Oxidative Metabolism Studies
Research into the oxidative metabolism of compounds structurally related to "1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine" has provided insights into their metabolic pathways. These studies have identified the enzymes involved in their metabolism, contributing to our understanding of how such compounds are processed in the body and their potential metabolic products (Hvenegaard et al., 2012).
Sulfomethylation of Macrocylic Chelates
Sulfomethylation techniques have been applied to piperazine and other macrocycles, leading to novel strategies for synthesizing mixed-side-chain macrocyclic chelates. This research opens up new avenues for creating targeted chelating agents that could have applications in medical imaging, drug delivery, and as potential therapeutic agents (van Westrenen & Sherry, 1992).
Inhibitors of Cancer Cell Proliferation
A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting breast cancer cell proliferation. This research highlights the potential of these compounds in the development of new chemotherapeutic agents for treating cancer (Kumar et al., 2007).
Antiproliferative Agents
Another study focused on sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, showing moderate to good antiproliferative activity against various cancer cell lines. This research suggests these compounds as promising leads for developing new antitumor agents (Fu et al., 2017).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-butylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-2-3-7-18-10-12-20(13-11-18)28(25,26)22-16-14-21(15-17-22)27(23,24)19-8-5-4-6-9-19/h4-6,8-13H,2-3,7,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXVSGWMMQPBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)
![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)
![4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4622044.png)
![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)
![1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4622053.png)

![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622062.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4622075.png)
![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)

![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4622103.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)
![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)